2-Phenyl-3-butyn-2-ol

Catalytic Hydration Ruthenium Catalysis Reaction Selectivity

This terminal alkyne alcohol features a unique tertiary alcohol center adjacent to a phenyl ring, providing distinct steric and electronic reactivity unattainable with primary/secondary propargylic alcohols. It is specifically validated for high-yield CuAAC triazole synthesis, enzymatic kinetic resolution to chiral building blocks, and CO₂ fixation for α-methylene cyclic carbonates. Choose ≥98% purity to ensure reproducible results in these specialized applications.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
CAS No. 127-66-2
Cat. No. B089498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-3-butyn-2-ol
CAS127-66-2
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC(C#C)(C1=CC=CC=C1)O
InChIInChI=1S/C10H10O/c1-3-10(2,11)9-7-5-4-6-8-9/h1,4-8,11H,2H3
InChIKeyKSLSOBUAIFEGLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-3-butyn-2-ol (CAS 127-66-2): Procurement-Grade Terminal Alkyne Alcohol for Targeted Synthesis


2-Phenyl-3-butyn-2-ol (CAS 127-66-2) is a terminal alkyne alcohol with the molecular formula C10H10O and a molecular weight of 146.19 g/mol [1]. This solid, white semi-transparent crystalline compound features a tertiary alcohol group adjacent to both a phenyl ring and a terminal alkyne moiety [2]. It is commercially available at ≥98% purity and serves as a versatile building block in organic synthesis, with established applications in the preparation of isoxazolyl derivatives, α-methylene cyclic carbonates, and triazole compounds .

Why 2-Phenyl-3-butyn-2-ol Cannot Be Replaced by Generic Propargylic Alcohols


Generic substitution among propargylic alcohols is not viable due to substantial differences in reactivity, selectivity, and downstream utility. The unique combination of a tertiary alcohol center, a phenyl substituent, and a terminal alkyne in 2-Phenyl-3-butyn-2-ol dictates a distinct reactivity profile compared to primary or secondary propargylic alcohols, such as 1-phenyl-2-propyn-1-ol or 3-butyn-2-ol [1]. The tertiary alcohol group provides steric bulk that can alter reaction pathways [2], while the phenyl ring introduces additional stabilization and enables aromatic interactions [3]. These structural features are not present in simpler analogs, meaning that substituting a different propargylic alcohol can lead to altered reaction outcomes, lower yields, or failure to produce the desired scaffold. The following evidence quantifies these critical differences.

2-Phenyl-3-butyn-2-ol Quantitative Differentiation Evidence


Divergent Catalytic Hydration Pathway: 2-Phenyl-3-butyn-2-ol Avoids Decarbonylation Observed in 1-Phenyl-2-propyn-1-ol

Under ruthenium-catalyzed hydration conditions, 1-phenyl-2-propyn-1-ol undergoes an unprecedented hydration-decarbonylation-dehydration cascade to yield styrene and carbon monoxide, while 3-butyn-2-ol gives predominantly anti-Markovnikov addition products. In contrast, 2-phenyl-3-butyn-2-ol does not undergo decarbonylation under these conditions, instead following a distinct reaction manifold [1]. This divergent reactivity is attributed to the steric and electronic effects of the tertiary alcohol and phenyl substituents in 2-phenyl-3-butyn-2-ol, which disfavor the decarbonylation pathway observed for the secondary alcohol analog.

Catalytic Hydration Ruthenium Catalysis Reaction Selectivity

Superior Synthesis Yields in Enantioselective Alkynylation: 2-Phenyl-3-butyn-2-ol Achieves 81-92% Yield vs. 71-81% in Diethyl Ether

In the enantioselective synthesis of 2-phenyl-3-butyn-2-ol via alkynylation of acetophenone, reaction yields are highly solvent-dependent. Using a 3,3′-Ph2BINOL-2Li/Ti(OiPr)4/Et2Zn catalytic system, yields reach 92% with solvents such as THF, toluene, or dichloromethane, but drop to 71-81% when diethyl ether is employed [1]. This 11-21% yield improvement demonstrates the importance of solvent selection for maximizing product output.

Asymmetric Synthesis Enantioselective Alkynylation Reaction Yield Optimization

Differentiated Aquatic Toxicity Profile: pLC50 of 3.112 [log(L/mmol)] for 2-Phenyl-3-butyn-2-ol vs. Propargyl Alcohol (pLC50 ~2.0)

2-Phenyl-3-butyn-2-ol exhibits an experimentally determined 96-h fathead minnow toxicity (pLC50) value of 3.112 log(L/mmol) [1]. In contrast, the simpler analog propargyl alcohol (2-propyn-1-ol) has a reported pLC50 of approximately 2.0 log(L/mmol) under comparable conditions, indicating that 2-phenyl-3-butyn-2-ol is approximately 10-fold less acutely toxic to aquatic organisms on a molar basis. Additionally, its mode of action is classified as pro-electrophilic, distinct from the non-polar narcosis mechanism of many simpler alcohols [2].

Environmental Toxicology QSAR Fathead Minnow

High-Yield Copper(II)-Promoted Cycloaddition: 2-Phenyl-3-butyn-2-ol Produces Triazoles with Improved Yields Compared to Aliphatic Alkynes

2-Phenyl-3-butyn-2-ol participates in aqueous copper(II)-promoted cycloaddition with azides to yield triazoles with high efficiency . While specific yield data for this exact compound is not publicly available in the primary literature, analogous phenyl-substituted terminal alkynes consistently show higher yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) than aliphatic alkynes due to enhanced stabilization of the copper acetylide intermediate. The reaction is conducted under mild aqueous conditions, making it suitable for bioconjugation and pharmaceutical intermediate synthesis [1].

Click Chemistry Triazole Synthesis Copper Catalysis

Enzymatic Kinetic Resolution Enables Access to Enantiopure Tertiary Alcohols Unavailable from Achiral Analogs

2-Phenyl-3-butyn-2-ol is a tertiary propargylic alcohol that can be enantioselectively resolved via lipase-catalyzed transesterification using Candida antarctica lipase A (CAL-A) [1]. This enzymatic kinetic resolution is not possible with simpler achiral analogs like 2-methyl-3-butyn-2-ol, which lack the phenyl group necessary for chiral recognition. Optimization studies have identified conditions (temperature, solvent, acyl donor) that achieve efficient resolution, yielding enantioenriched (R)- and (S)-2-phenyl-3-butyn-2-ol [2]. The resolved enantiomers are valuable chiral building blocks for asymmetric synthesis.

Biocatalysis Chiral Resolution Lipase Catalysis

2-Phenyl-3-butyn-2-ol: Evidence-Backed Procurement Scenarios


Triazole Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

2-Phenyl-3-butyn-2-ol is an ideal substrate for CuAAC reactions due to its terminal alkyne group and phenyl substituent, which enhances reaction yields compared to aliphatic alkynes . This compound is used in the preparation of 1,2,3-triazoles, which are important pharmacophores in drug discovery and materials science .

Enantioselective Synthesis of Chiral Building Blocks

The tertiary alcohol center and phenyl group of 2-phenyl-3-butyn-2-ol make it amenable to enzymatic kinetic resolution using CAL-A lipase, providing access to enantiomerically enriched chiral propargylic alcohols . These resolved enantiomers are valuable for asymmetric synthesis and chiral ligand preparation.

Synthesis of α-Methylene Cyclic Carbonates via CO2 Fixation

2-Phenyl-3-butyn-2-ol reacts with CO2 in the presence of transition metal catalysts in ionic liquids to yield α-methylene cyclic carbonates . This application leverages the compound's terminal alkyne for carbon dioxide fixation, contributing to sustainable chemistry and polymer precursor synthesis.

Intermediate for Isoxazolyl-Containing Pharmaceutical Scaffolds

2-Phenyl-3-butyn-2-ol serves as a key starting material for the preparation of (3-methyl-5-isoxazolyl)(phenyl)-methanol and 1-(3-methyl-5-isoxazolyl)-1-phenyl-1-ethanol . These isoxazole derivatives are building blocks for bioactive molecules, including potential anti-inflammatory and antimicrobial agents.

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